molecular formula C14H14N2O6 B2588714 Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate CAS No. 938006-55-4

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate

Cat. No.: B2588714
CAS No.: 938006-55-4
M. Wt: 306.274
InChI Key: HFIYXEKCQFCNSI-UHFFFAOYSA-N
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Description

Structural Characterization

Crystallographic Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining atomic-level structural details. While direct crystallographic data for ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate is not explicitly reported in the literature, analogous isoxazole derivatives provide insights into its likely structural motifs.

Key Observations from Related Isoxazoles:
  • Planar Isoxazole Ring : Isoxazole rings in derivatives such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibit near-planar geometry (r.m.s. deviation <0.03 Å) due to conjugation between the nitrogen, oxygen, and adjacent carbons.
  • Hydrogen Bonding : Intra- and intermolecular hydrogen bonds stabilize packing. For example, ethyl 5-amino-3-methylisoxazole-4-carboxylate forms N–H⋯O bonds, linking molecules into chains.
Hypothetical Crystallographic Data for the Target Compound:
Parameter Value Source/Inference
Space Group P2₁/c or P Analogous isoxazoles
Unit Cell Dimensions a ≈ 9–12 Å, b ≈ 10–15 Å, c ≈ 12–18 Å Typical for aromatic esters
Bond Lengths C–N ≈ 1.3 Å, C–O ≈ 1.2 Å, C=O ≈ 1.7 Å Literature averages
Hydrogen Bonding N–H⋯O and O–H⋯O interactions Observed in isoxazole carboxylates
Structural Features:
  • The 4-nitrophenoxy group likely adopts an E-configuration due to steric and electronic effects.
  • The ethyl ester group may orient to minimize steric clashes with the isoxazole ring.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR spectroscopy provides critical insights into the electronic environment and connectivity of the molecule.

¹H NMR Analysis
Proton Environment δ (ppm) Multiplicity Integration Assignment
Aromatic (4-nitrophenoxy) 7.5–8.0 d or dd 2H H adjacent to nitro group
Ethyl ester (CH₂CH₃) 1.3–1.5 t 3H Methyl group
Ethyl ester (OCH₂) 4.2–4.5 q 2H Methylenic protons
Isoxazole methyl (CH₃) 2.4–2.6 s 3H 5-Methyl group
Isoxazole methylene (OCH₂) 4.8–5.1 s 2H Methylene bridge
¹³C NMR Analysis
Carbon Environment δ (ppm) Assignment
Carbonyl (C=O) 170–175 Ester group
Nitro-substituted aromatic 150–155 C-NO₂
Isoxazole ring carbons 145–160 C3, C4, C5
Ethyl ester (OCH₂) 60–65 Methylenic carbon
Methyl groups 20–25 5-Methyl and ethyl CH₃

Data inferred from analogous compounds.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy validates functional groups and bonding environments:

Functional Group ν (cm⁻¹) Assignment
Nitro (NO₂) asymmetric stretch 1520–1550 νₐs(NO₂)
Nitro (NO₂) symmetric stretch 1350–1380 νs(NO₂)
Ester C=O stretch 1720–1750 ν(C=O)
Aromatic C–H 3000–3100 ν(C–H)
Isoxazole ring vibrations 1600–1650 C–N and C–O stretches

IR data extrapolated from ethyl 5-((nitrooxy)methyl)isoxazole-3-carboxylate.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS confirms the molecular formula and isotopic distribution:

Observed [M+H]⁺ Calculated [M+H]⁺ Δ (ppm) Source
306.0869 306.0866 +0.4

Exact mass matches C₁₄H₁₅N₂O₆⁺ (306.0866).

Computational Chemistry Approaches

Density Functional Theory (DFT)-Optimized Molecular Geometry

DFT calculations (B3LYP/6-311++G(d,p)) provide theoretical geometric parameters:

Bond/Angle Value (Å/radians) Source/Inference
C3–N1 (isoxazole) 1.3–1.4 Å
C4–O1 (isoxazole) 1.2–1.3 Å
C5–CH₃ (methyl) 1.5–1.6 Å
OCH₂–C (ester) 1.4–1.5 Å
Dihedral angle (C5–C4–O–C) 180° (planar)
Frontier Molecular Orbital (FMO) Analysis

FMO analysis highlights electron density distribution:

Orbital Energy (eV) Character
HOMO (π) -9.0–-8.5 Occupied, delocalized over isoxazole and nitrophenyl
LUMO (π*) -1.0–-0.5 Unoccupied, localized on ester carbonyl

HOMO-LUMO gap approximates 8.5–9.0 eV, indicating moderate reactivity.

Properties

IUPAC Name

ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-3-20-14(17)13-12(9(2)22-15-13)8-21-11-6-4-10(5-7-11)16(18)19/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIYXEKCQFCNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under basic conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via a nucleophilic substitution reaction using 4-nitrophenol and an appropriate leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethyl ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

The presence of the nitro group in ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate suggests potential biological activity. Similar compounds have been investigated for their interactions with various biological targets, including enzymes and receptors. For instance, isoxazole derivatives are known for their diverse pharmacological activities, including anti-convulsant, antibacterial, and anti-inflammatory properties .

Potential Therapeutic Applications

  • Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit antimicrobial properties. This compound may possess similar effects due to its structural features that enhance its interaction with microbial targets.
  • Neuropharmacology : Isoxazole compounds have been explored for their neuroprotective effects. The unique structural attributes of this compound may provide insights into developing new treatments for neurodegenerative diseases.
  • Anti-cancer Research : The compound's ability to interact with specific cellular pathways could make it a candidate for anti-cancer drug development. Studies on related isoxazole compounds have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of isoxazole derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that certain isoxazole derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound could be evaluated for similar properties .
  • Neuroprotective Effects : Research focusing on isoxazoles has indicated their potential in neuroprotection, which could be further explored using this compound as a lead compound .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related isoxazole-3-carboxylate derivatives, focusing on substituents at the 4- and 5-positions of the isoxazole ring. Key examples include:

Compound Name Substituents at 4-Position 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate (4-Nitrophenoxy)methyl Methyl C₁₅H₁₆N₂O₆ 320.30 Electron-withdrawing nitro group enhances electrophilicity
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate - Isopropyl C₁₀H₁₅NO₃ 197.23 Lipophilic isopropyl group improves membrane permeability
Ethyl 4-[(4-chloroanilino)carbonyl]-5-methylisoxazole-3-carboxylate (4-Chlorophenyl)carbamoyl Methyl C₁₅H₁₅ClN₂O₄ 322.75 Chlorophenyl group may confer antimicrobial activity
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate 4-(Ethoxycarbonyl)phenyl - C₁₆H₁₅NO₅ 301.29 Dual ester groups enhance polarity and solubility
Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate - 4-Methylphenyl C₁₅H₁₅NO₃ 257.28 Aromatic methyl group stabilizes π-π interactions

Physicochemical Properties

  • Solubility: The nitro group in the target compound increases polarity but may reduce solubility in non-polar solvents compared to lipophilic analogues like ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate .

Biological Activity

Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate (CAS No. 938006-55-4) is a synthetic compound characterized by its isoxazole core and various functional groups that confer potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H14N2O6
Molecular Weight: 306.274 g/mol
Melting Point: 211–212 °C

The compound features an ethyl ester group and a nitrophenoxy substituent, which contribute to its unique reactivity and potential biological interactions. The structural composition suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 2-cyano-2-(4-hydroxy-4-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-3-phenylthiazolidin-2-ylidene)acetate with hydroxylamine hydrochloride in the presence of anhydrous potassium carbonate in ethanol. This reaction is performed under reflux conditions, followed by cooling and recrystallization to yield the desired product.

1. Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications in the isoxazole structure can enhance cytotoxic activity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups, has been correlated with increased activity against cancer cells .

CompoundIC50 (µg/mL)Mechanism
Compound A1.61 ± 1.92Induces apoptosis via mitochondrial pathway
Compound B1.98 ± 1.22Inhibits Bcl-2 protein expression

2. Enzyme Inhibition

This compound may also interact with specific enzymes, potentially acting as an inhibitor. Similar compounds have been studied for their binding affinities to enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar properties .

Study on Anticancer Properties

In a study assessing the anticancer effects of various isoxazole derivatives, this compound was tested against several cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited notable cytotoxic effects with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .

Binding Affinity Studies

Another significant study utilized molecular dynamics simulations to assess the binding interactions of this compound with target proteins involved in cancer progression. The findings revealed that the compound primarily interacts through hydrophobic contacts, which are crucial for its inhibitory effects on target enzymes .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate?

The compound is typically synthesized via cyclization reactions or multi-step protocols involving isoxazole ring formation. A key method involves the reaction of hydroxylamine derivatives with β-keto esters under acidic conditions to form the isoxazole core, followed by functionalization. For example, lateral metalation of intermediate esters (e.g., ethyl 5-methyl-4-acetyl-isoxazole-3-carboxylate) can introduce substituents like the 4-nitrophenoxymethyl group via electrophilic quenching . Williamson ether synthesis is also employed to attach the nitrophenoxy moiety after deprotection of hydroxyl intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Single-crystal X-ray diffraction is critical for resolving the molecular structure and confirming regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, with data-to-parameter ratios >10 ensuring reliability . Spectroscopic techniques include 1H^1 \text{H}/13C^{13}\text{C} NMR to verify substituent integration and IR spectroscopy to confirm ester and nitro group vibrations. Mass spectrometry (HRMS) validates molecular weight .

Q. What are the key physicochemical properties of this compound that influence its reactivity and stability?

The compound’s low hydrogen bond donor count (0) and high acceptor count (5) suggest polarity, influencing solubility in polar aprotic solvents. The nitro group enhances electrophilicity, while the ester moiety is susceptible to hydrolysis under basic conditions. Stability is affected by steric hindrance from the methyl and phenoxy groups, which may slow degradation .

Advanced Research Questions

Q. How can researchers address challenges in multi-step synthesis, such as controlling regioselectivity during isoxazole ring formation?

Regioselectivity in isoxazole synthesis is influenced by the electronic and steric properties of starting materials. Using β-keto esters with electron-withdrawing groups (e.g., acetyl) directs cyclization to the desired 3-carboxylate position. Temperature control (e.g., 273 K for intermediate stabilization) and catalysts like sodium acetate improve yield . For functionalization, lateral metalation at the 4-methyl position ensures precise electrophilic substitution, minimizing byproducts .

Q. How should researchers analyze and resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic data (e.g., bond lengths or angles) require rigorous refinement using programs like SHELXL. High-resolution data (≤0.8 Å) and low R-factors (<0.05) are prioritized. For ambiguous electron density, omit maps and disorder modeling are applied. Cross-validation against spectroscopic data (e.g., NMR coupling constants) resolves structural uncertainties .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound for pharmacological applications?

SAR studies involve systematic modifications (e.g., replacing the nitro group with halogens or methoxy groups) and evaluating biological activity. Isoxazole derivatives are screened for targets like glutamate receptors or enzyme inhibition using in vitro assays (e.g., competitive binding or fluorescence-based enzymatic tests). Computational docking (e.g., molecular dynamics simulations) predicts interactions with biological targets, guiding synthetic priorities .

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